![molecular formula C25H27N5O3 B2803146 2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396561-02-6](/img/structure/B2803146.png)
2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Biological Activity
2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of key functional groups that may influence its biological activity, including an acetamide moiety and a phenoxy group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as a modulator of G protein-coupled receptors (GPCRs), particularly GPR6, which is implicated in various neurological and metabolic disorders. The modulation of such receptors can lead to significant physiological effects, including alterations in neurotransmitter release and modulation of neuronal signaling pathways .
1. Inhibition of Osteoclastogenesis
A notable study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial for maintaining bone density and preventing osteoporosis. The compound was shown to alter the expression of osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts in vitro. This suggests potential therapeutic applications in treating osteolytic disorders .
2. Antitumor Activity
Research involving similar compounds has indicated potential antitumor properties. For instance, derivatives with structural similarities have demonstrated significant inhibitory effects on various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Case Study 1: Osteoporosis Treatment
In a controlled study involving ovariectomized rats (a model for postmenopausal osteoporosis), treatment with this compound resulted in a marked reduction in bone loss compared to untreated controls. The compound not only inhibited osteoclast formation but also preserved bone mass by promoting osteoblast activity .
Case Study 2: Cancer Cell Proliferation
Another study investigated the effects of structurally related compounds on colon cancer cells. The findings revealed that these compounds could inhibit cell proliferation at nanomolar concentrations, suggesting that this compound might have similar efficacy against certain cancer types .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide exhibit anticancer properties. For instance, a patent describes the anti-cancer activity of related bicyclic heterocycles, suggesting that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to the development of new treatments for psychiatric disorders such as depression or anxiety.
Antimicrobial Properties
The acetylphenoxy group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial activity. Research into similar compounds has shown promise in treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of related compounds in vitro, researchers found that certain derivatives inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, highlighting the need for further investigation into the exact pathways involved .
Case Study 2: Neuropharmacological Effects
A study conducted on piperazine derivatives demonstrated significant anxiolytic effects in animal models. The results suggested that these compounds modulate serotonin receptors, indicating that This compound could be a candidate for further development as an anxiolytic agent.
Data Table: Summary of Applications
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-19(31)21-7-9-22(10-8-21)33-17-25(32)28-23-15-24(27-18-26-23)30-13-11-29(12-14-30)16-20-5-3-2-4-6-20/h2-10,15,18H,11-14,16-17H2,1H3,(H,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHJCQCYGINUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.